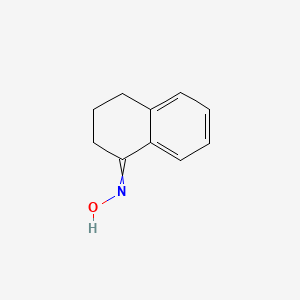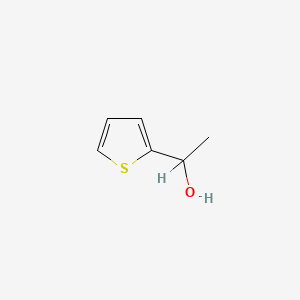
1-(Thiophen-2-yl)ethanol
Übersicht
Beschreibung
1-(Thiophen-2-yl)ethanol is an organic compound that features a thiophene ring substituted with an ethanol group at the second position Thiophene is a five-membered aromatic ring containing one sulfur atom
Wissenschaftliche Forschungsanwendungen
1-(Thiophen-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic electronics and materials science.
Biology: The compound serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Derivatives of this compound are investigated for their therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and as a precursor for various industrial applications.
Wirkmechanismus
Target of Action
1-(Thiophen-2-yl)ethanol is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur . Thiophene derivatives are known to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
For example, suprofen, a 2-substituted thiophene derivative, acts as a nonsteroidal anti-inflammatory drug . Another example is articaine, a 2,3,4-trisubstituent thiophene, which is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .
Pharmacokinetics
It has a molar mass of 12818 g/mol and a density of 1.15 g/cm3 at 25 °C , which may influence its pharmacokinetic properties.
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that thiophene-2-ethanol should be stored below +30°c , suggesting that temperature may influence its stability.
Biochemische Analyse
Cellular Effects
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiophene derivatives are used in the preparation of oligothiophene isothiocyanates as fluorescent markers for biopolymers .
Dosage Effects in Animal Models
Thiophene derivatives have been reported to possess a wide range of therapeutic properties .
Metabolic Pathways
Thiophene derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
It is known that thiophene derivatives can interact with various transporters and binding proteins .
Subcellular Localization
Thiophene derivatives are known to be involved in various cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-acetylthiophene using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of 2-acetylthiophene. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under elevated pressure and temperature to achieve the desired reduction.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Thiophen-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-(Thiophen-2-yl)ethanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to 1-(Thiophen-2-yl)ethane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane for halogenation.
Major Products:
Oxidation: 1-(Thiophen-2-yl)ethanone.
Reduction: 1-(Thiophen-2-yl)ethane.
Substitution: 1-(Thiophen-2-yl)ethyl chloride or bromide.
Vergleich Mit ähnlichen Verbindungen
2-(Thiophen-2-yl)ethanol: Similar structure but with the ethanol group at a different position.
Thiophene-2-carboxylic acid: Contains a carboxyl group instead of an ethanol group.
2-(Thiophen-2-yl)acetonitrile: Features a nitrile group instead of an ethanol group.
Uniqueness: 1-(Thiophen-2-yl)ethanol is unique due to the presence of both a thiophene ring and an ethanol group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
1-thiophen-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNFIVTVJXZDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945766 | |
| Record name | 1-(Thiophen-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2309-47-9 | |
| Record name | α-Methyl-2-thiophenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2309-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methylthiophene-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002309479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Thiophen-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60945766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-methylthiophene-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.266 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is there interest in producing enantiomerically pure 1-(thiophen-2-yl)ethanol?
A: this compound serves as a crucial chiral building block in synthesizing various biologically active compounds. [, , ] Obtaining this compound in its enantiomerically pure form, meaning only one of its mirror image forms is present, is critical for developing pharmaceuticals and other bioactive molecules. This is because different enantiomers of a molecule can exhibit different biological activities, including differences in potency, toxicity, and metabolic pathways.
Q2: What are the advantages of using biocatalysts like Enterococcus faecium BY48 for producing (S)-1-(thiophen-2-yl)ethanol?
A: The research highlights the advantages of using Enterococcus faecium BY48 as a whole-cell biocatalyst for synthesizing (S)-1-(thiophen-2-yl)ethanol. [] This method offers a greener and potentially more cost-effective approach compared to traditional chemical synthesis or other biocatalytic procedures. [] The process utilizes mild reaction conditions and exhibits high enantioselectivity, resulting in a product with excellent enantiomeric purity. [] Furthermore, the ability to produce (S)-1-(thiophen-2-yl)ethanol on a gram scale makes it a viable option for industrial applications. []
Q3: Can immobilized lipases be used to obtain enantiomerically pure this compound?
A: Yes, research has shown that immobilized lipases, specifically Candida antarctica lipase B (CAL-B), can be employed for the kinetic resolution of racemic this compound. [, ] This method relies on the enzyme's preference for reacting with one enantiomer over the other, leading to the accumulation of the desired enantiomer. Combining this approach with a Mitsunobu inversion reaction can further enhance the yield of the desired enantiomer. [] This highlights the versatility of enzymatic methods in achieving enantioselective synthesis of valuable chiral building blocks like this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


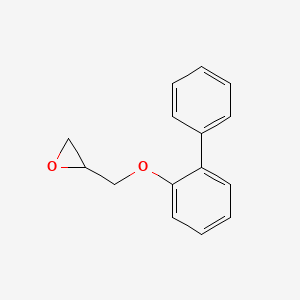
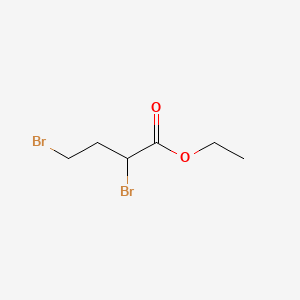
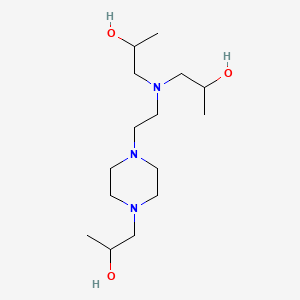
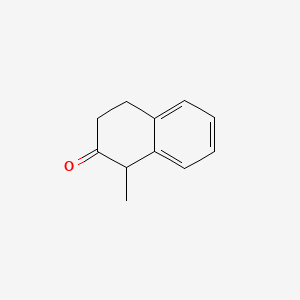
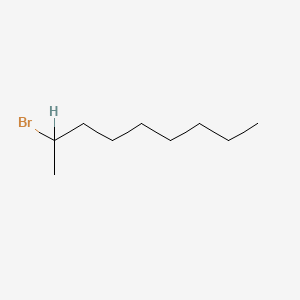
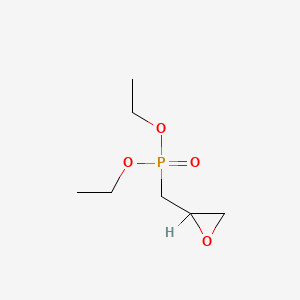
![1H-Benzo[g]indole](/img/structure/B1329717.png)
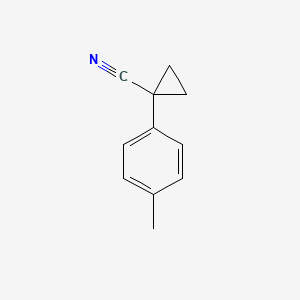
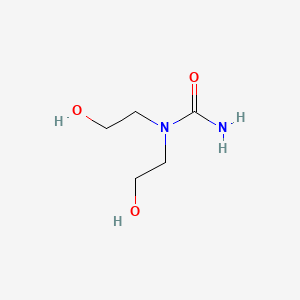
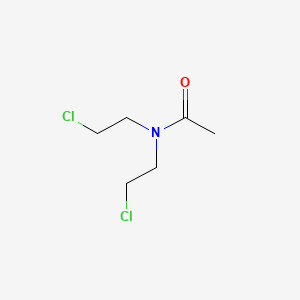
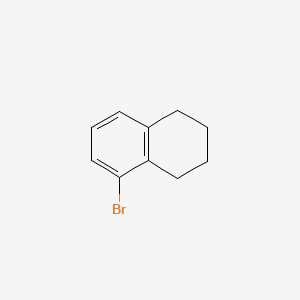
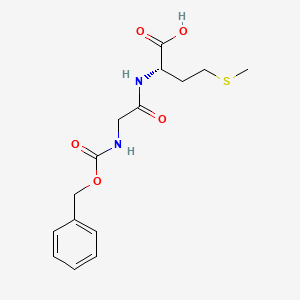
![Propanedinitrile, [bis(methylthio)methylene]-](/img/structure/B1329728.png)
